(Z)-methyl 2-(6-acetamido-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Pd(0)-Catalyzed Cross-Coupling Strategies for Acetamide Functionalization
Palladium-catalyzed cross-coupling reactions are pivotal for introducing aryl/heteroaryl groups at the 6-position of benzo[d]thiazole scaffolds. In the synthesis of analogous compounds, Suzuki-Miyaura couplings using Pd(PPh~3~)~4~ as a catalyst enable the coupling of 6-bromo-N-acetylbenzothiazole with aryl boronic acids or pinacol esters. Solvent optimization studies reveal that 1,4-dioxane outperforms toluene and dimethylformamide (DMF) due to its superior solvation of reactants, achieving yields of 70%–85% (Table 1). Catalyst loading at 5 mol% and temperatures of 80°C–100°C are optimal, with potassium carbonate as the preferred base for facilitating transmetalation.
Table 1. Solvent Effects on Pd(0)-Catalyzed Suzuki-Miyaura Coupling
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| 1,4-Dioxane | 100 | 85 |
| Toluene | 110 | 62 |
| DMF | 120 | 45 |
Electron-withdrawing groups on aryl boronic acids enhance reactivity, as demonstrated by the synthesis of N-(6-(p-cyanophenyl)benzo[d]thiazol-2-yl)acetamide (yield: 82%). This methodology is directly applicable to introducing the 6-acetamido group in the target compound, ensuring regioselective functionalization without disturbing the imine or ester moieties.
Properties
IUPAC Name |
methyl 2-[6-acetamido-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-13(24)21-14-8-9-16-17(10-14)29-20(23(16)11-19(26)27-2)22-18(25)12-28-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKCHKWTHQBJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound (Z)-methyl 2-(6-acetamido-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is the oncogenic BRAFV600E kinase. This kinase plays a crucial role in the abnormal activation of the MAPK signaling pathway, leading to uncontrolled cellular proliferation and cancer development.
Mode of Action
This compound interacts with the BRAFV600E kinase by selectively inhibiting its activity. This inhibition disrupts the MAPK signaling pathway, thereby controlling cellular proliferation.
Biological Activity
(Z)-methyl 2-(6-acetamido-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in medical treatments, particularly in oncology and anti-inflammatory therapies.
Chemical Structure
The compound features a benzo[d]thiazole core, which is known for its biological significance, particularly in medicinal chemistry. The structural components include:
- Acetamido group : Enhances solubility and bioavailability.
- Phenoxyacetyl moiety : Contributes to the compound's interaction with biological targets.
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and pathways associated with disease processes. Preliminary studies suggest that it may act as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-13, which is implicated in cancer metastasis and inflammatory diseases.
In Vitro Studies
Recent research has highlighted the compound's potential as an MMP inhibitor. In vitro assays demonstrated that it effectively inhibits MMP-13, which plays a critical role in extracellular matrix degradation and tumor progression. The following table summarizes the inhibitory effects observed:
| Compound | Target Enzyme | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | MMP-13 | 0.98 | High |
| ML115 | MMP-13 | 1.16 | Moderate |
Case Studies
- Case Study on Cancer Metastasis : In a study focusing on bone metastases, the compound demonstrated significant inhibition of MMP-13, leading to reduced osteolysis and tumor growth in animal models. This suggests a potential application in treating metastatic bone disease.
- Anti-inflammatory Effects : Another study evaluated the compound's anti-inflammatory properties. It was found to reduce pro-inflammatory cytokine levels in vitro, indicating its potential utility in managing inflammatory conditions.
Future Directions
Further research is necessary to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:
- In vivo efficacy studies : To confirm the therapeutic potential observed in vitro.
- Mechanistic studies : To understand the detailed pathways through which the compound exerts its effects.
- Structural modifications : To optimize potency and selectivity against specific MMPs.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
Key Observations :
- Catalyst-Free vs. Catalyzed: The cyanoacetate analogs () use simple reflux conditions without catalysts, whereas Suzuki couplings () require palladium catalysts for cross-coupling.
- Yield Efficiency : Suzuki reactions (74–89% yields) outperform halogenated syntheses (60–75% in ), highlighting methodology-dependent scalability.
Table 3: Activity and Stability Profiles
†Note: Direct biological data for the target compound is unavailable in the evidence, but inferences are drawn from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
